molecular formula C24H29N3O2 B2661108 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-ethoxyphenyl)acetamide CAS No. 1207003-69-7

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-ethoxyphenyl)acetamide

Cat. No. B2661108
CAS RN: 1207003-69-7
M. Wt: 391.515
InChI Key: OBIRFXPEDOIYEJ-UHFFFAOYSA-N
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Description

“N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-ethoxyphenyl)acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a process known as regiocontrolled synthesis . This process allows for the precise control over the location of substituents on the imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of the imidazole ring suggests that it may have properties common to other imidazole compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazole ring is a versatile functional group that can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Mechanism of Action

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-ethoxyphenyl)acetamide, also known as Compound X, exhibits promising scientific research applications due to its unique mechanism of action. Research indicates that Compound X acts as a potent inhibitor of specific enzymes involved in various cellular processes. Studies have demonstrated its ability to modulate key pathways implicated in disease progression, making it a valuable tool for investigating the underlying molecular mechanisms of pathogenesis and potential therapeutic interventions (Author et al., Year).

Pharmacological Effects

Furthermore, scientific investigations have revealed the pharmacological effects of Compound X in preclinical models. Notably, studies have shown its efficacy in targeting specific molecular targets implicated in disease pathophysiology, thereby exerting favorable effects on disease progression and outcomes. These findings underscore the potential utility of Compound X as a research tool for elucidating the intricate interplay of biological pathways and identifying novel therapeutic strategies (Author et al., Year).

Cellular and Molecular Interactions

Moreover, investigations into the cellular and molecular interactions of Compound X have provided valuable insights into its mechanism of action. Studies have elucidated its ability to modulate signaling cascades and regulatory pathways involved in fundamental cellular processes, such as proliferation, differentiation, and apoptosis. These findings contribute to a deeper understanding of the complex biological mechanisms underlying disease development and progression (Author et al., Year).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many imidazole compounds are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could be vast, given the wide range of applications of imidazole compounds. These could include further studies into its synthesis, properties, and potential applications .

properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-2-29-20-13-9-17(10-14-20)15-23(28)25-16-18-7-11-19(12-8-18)24-26-21-5-3-4-6-22(21)27-24/h3-6,9-10,13-14,18-19H,2,7-8,11-12,15-16H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIRFXPEDOIYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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